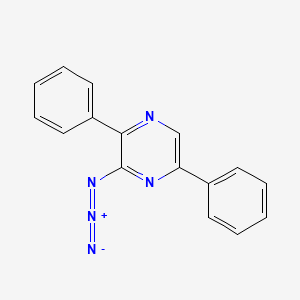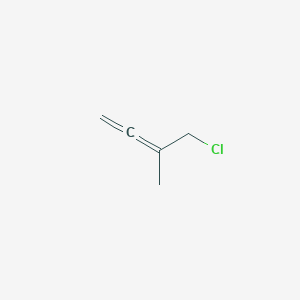
1,1'-(1,3-Phenylene)bis(2-diazonioethen-1-olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) is an organic compound with a unique structure characterized by two diazonium groups attached to a 1,3-phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) typically involves the diazotization of 1,1’-(1,3-Phenylene)bis(2-aminoethen-1-olate). The reaction is carried out under acidic conditions using sodium nitrite as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds with aromatic amines.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Aromatic amines are used as coupling partners, and the reactions are performed under mildly acidic conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used, and the reactions are carried out in aqueous solutions.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Coupling Reactions: Azo compounds with various aromatic amines.
Reduction Reactions: Corresponding amines of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) involves the reactivity of the diazonium groups. These groups can undergo various reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, the diazonium groups react with aromatic amines to form azo compounds, which can have various biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,3-Phenylene)bis(2-nitroethanone): Similar structure but with nitro groups instead of diazonium groups.
1,1’-(1,3-Phenylene)bis(2-bromoethanone): Contains bromo groups instead of diazonium groups.
1,1’-(1,3-Phenylene)bis(2-aminoethen-1-olate): Precursor to the diazonium compound with amino groups.
Uniqueness
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) is unique due to the presence of diazonium groups, which confer distinct reactivity and potential applications. The ability to undergo various reactions, including substitution, coupling, and reduction, makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
74048-19-4 |
|---|---|
Molekularformel |
C10H6N4O2 |
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
2-diazo-1-[3-(2-diazoacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6N4O2/c11-13-5-9(15)7-2-1-3-8(4-7)10(16)6-14-12/h1-6H |
InChI-Schlüssel |
PCTUNNODXVSDML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
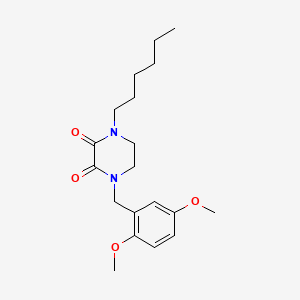
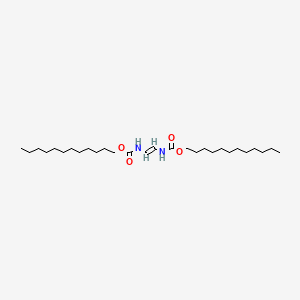
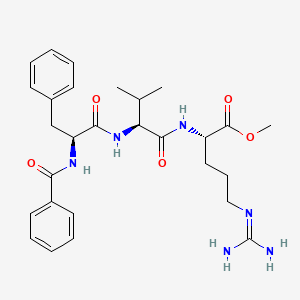
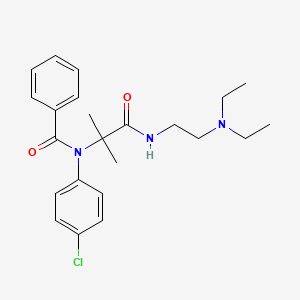
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)
